BenchChemオンラインストアへようこそ!

Tazofelone

Chirality Pharmacokinetics Metabolism

Select Tazofelone for reproducible, mechanism-driven preclinical research. Unlike achiral COX-2 inhibitors, this racemic thiazolidinone exhibits stereoselective CYP3A-mediated metabolism, yielding a 3- to 4-fold plasma exposure difference between enantiomers—critical for chiral pharmacology studies. Its well-characterized crystalline Form II (d-spacing 5.64 Å) ensures solid-state consistency. Defined CYP3A4 kinetic parameters (Km 12.4 μM sulfoxidation, 7.5 μM quinol formation) make it a quantitative benchmark for DDI and metabolism assays. Employ as a pharmacological probe in IBD models to distinguish COX-2-driven intestinal inflammation from coxib-mediated pathways. Available in high purity from specialist suppliers; contact us for bulk or custom synthesis.

Molecular Formula C18H27NO2S
Molecular Weight 321.5 g/mol
CAS No. 136433-51-7
Cat. No. B1681938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTazofelone
CAS136433-51-7
Synonyms5-((3,5-bis-(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-4-thiazolidinone
LY 213829
LY-213829
tazofelone
Molecular FormulaC18H27NO2S
Molecular Weight321.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NCS2
InChIInChI=1S/C18H27NO2S/c1-17(2,3)12-7-11(9-14-16(21)19-10-22-14)8-13(15(12)20)18(4,5)6/h7-8,14,20H,9-10H2,1-6H3,(H,19,21)
InChIKeyILMMRHUILQOQGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tazofelone 136433-51-7: Thiazolidinone-Based COX-2 Inhibitor for Inflammatory Bowel Disease Research


Tazofelone (CAS 136433-51-7), also known as LY 213829, is a small molecule anti-inflammatory agent of the thiazolidinone class. It functions primarily as a cyclooxygenase-II (COX-2) inhibitor [1] and was historically developed for the treatment of Inflammatory Bowel Disease (IBD), including ulcerative colitis and Crohn's disease [2]. The compound is a racemic mixture with a single chiral center, and its metabolism is predominantly mediated by the cytochrome P450 enzyme CYP3A [3].

Procurement Alert: Why Generic Substitution for Tazofelone Research Fails


Direct substitution of Tazofelone with another COX-2 inhibitor for research is scientifically invalid without rigorous re-validation. Unlike coxibs such as celecoxib or rofecoxib, Tazofelone possesses a unique chiral thiazolidinone core. This structure dictates a distinct pharmacokinetic profile, most notably stereoselective metabolism that results in a >3-fold difference in plasma exposure between its enantiomers in vivo [1]. Furthermore, its primary metabolism is mediated exclusively by CYP3A, a pathway not shared by all COX-2 inhibitors, which can lead to different drug-drug interaction liabilities [2]. Simple chemical similarity does not equate to functional or pharmacological equivalence; these specific molecular features directly impact experimental outcomes and data reproducibility.

Tazofelone Procurement Guide: Quantified Differentiators vs. In-Class Analogs


Stereoselective Metabolism: (S)-Enantiomer Plasma Levels are 3-4x Higher than (R)-Enantiomer in vivo

Tazofelone demonstrates significant stereoselective metabolism. In vivo studies in rats and dogs dosed orally and intravenously showed that plasma concentrations of the (S)-tazofelone enantiomer exceeded those of the (R)-tazofelone enantiomer by a factor of 3 to 4 [1]. This differential exposure is a critical differentiator from achiral COX-2 inhibitors and directly impacts pharmacological activity.

Chirality Pharmacokinetics Metabolism

Enantiomer-Specific Intrinsic Clearance: (R)-Tazofelone is Metabolized 2.6-3.3x Faster in Human Microsomes

In human liver microsomes, the intrinsic formation clearance (Vmax/Km) of the major sulfoxide metabolites was significantly higher for the (R)-enantiomer compared to the (S)-enantiomer [1]. This in vitro stereoselectivity provides a mechanistic basis for the differential in vivo exposure observed. This property is a direct consequence of Tazofelone's specific molecular structure and is not shared by other non-chiral COX-2 inhibitors like celecoxib or etoricoxib.

Drug Metabolism In Vitro ADME Chirality

CYP3A-Dependent Metabolism: A Differentiated Pathway Compared to CYP2C9-Metabolized Coxibs

The biotransformation of Tazofelone to its primary sulfoxide and quinol metabolites is exclusively catalyzed by the CYP3A subfamily of cytochrome P450 enzymes [1]. This is a critical distinction from several other COX-2 inhibitors. For example, celecoxib is primarily metabolized by CYP2C9 [2]. The reliance of Tazofelone on CYP3A implies a different set of potential drug-drug interactions and metabolic liabilities compared to COX-2 inhibitors that are CYP2C9 substrates. The enzyme kinetics have been quantitatively defined: the Km for sulfoxidation is 12.4 μM (Vmax = 0.27 nmol/min/mg protein) and for quinol formation is 7.5 μM (Vmax = 0.17 nmol/min/mg protein) in human liver microsomes [1].

Cytochrome P450 Drug-Drug Interaction Metabolism

Defined Crystalline Polymorphs: Form II Provides a Distinct Solid-State Identity

Tazofelone exhibits solid-state polymorphism, a property not universally observed or well-defined for all COX-2 inhibitors. A distinct crystalline Form II has been characterized, with a unique X-ray powder diffraction (XRPD) pattern featuring a characteristic d-spacing at 5.64 Å [1]. This physical form is a key differentiator for procurement, as it ensures a specific and reproducible solid-state material for research and development, distinct from other possible amorphous or crystalline forms of the compound or its analogs. The existence of this defined polymorph addresses potential issues with structural purity and batch-to-batch consistency [2].

Polymorphism Solid-State Chemistry Formulation

Recommended Research Applications for Tazofelone Based on Proven Differentiators


Investigating Enantiomer-Specific Pharmacological Effects

Use Tazofelone in preclinical studies where the goal is to delineate the individual contributions of the (R)- and (S)-enantiomers to efficacy and toxicity. The documented 3- to 4-fold difference in in vivo plasma exposure between enantiomers [1] makes it an ideal tool compound for chiral pharmacology research, unlike achiral COX-2 inhibitors.

Studies of CYP3A4-Mediated Metabolism and Drug-Drug Interactions

Employ Tazofelone as a model substrate for CYP3A4-mediated metabolism. Its defined kinetic parameters (Km values of 12.4 μM and 7.5 μM for sulfoxidation and quinol formation, respectively) [2] provide a quantitative benchmark. This makes it suitable for in vitro and in vivo studies focused on CYP3A activity, induction, or inhibition, offering a different metabolic profile compared to CYP2C9-dependent coxibs.

Polymorph-Specific Formulation and Stability Studies

Utilize the well-characterized crystalline Form II of Tazofelone [3] for research involving solid-state analysis, formulation development, or stability testing. The distinct XRPD pattern (d-spacing 5.64 Å) [3] ensures material identity and allows for the study of solid-state transformations, a feature not available with many other COX-2 inhibitors that lack well-defined polymorphism data.

Inflammatory Bowel Disease (IBD) Model Systems

Tazofelone remains a relevant tool compound for academic research in IBD models. Its historical clinical development for ulcerative colitis and Crohn's disease [4] provides a context for its use as a pharmacological probe to investigate COX-2 inhibition in the specific pathophysiology of intestinal inflammation, differentiating it from coxibs developed for other indications like arthritis or pain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tazofelone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.